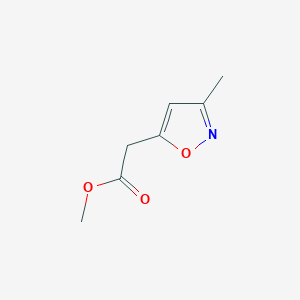

![molecular formula C8H8N2 B1313987 2-メチル-1H-ピロロ[2,3-c]ピリジン CAS No. 65645-56-9](/img/structure/B1313987.png)

2-メチル-1H-ピロロ[2,3-c]ピリジン

概要

説明

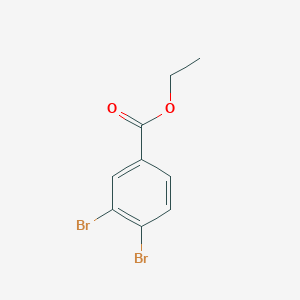

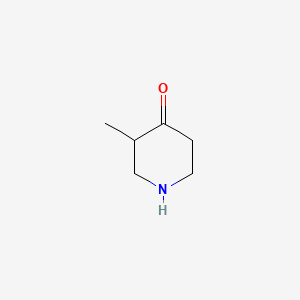

2-Methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is a white solid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Methyl-1H-pyrrolo[2,3-c]pyridine is 1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3 . This indicates the presence of a pyrrole and a pyridine ring in the structure.Physical and Chemical Properties Analysis

2-Methyl-1H-pyrrolo[2,3-c]pyridine is a white solid at room temperature . It has a melting point of 171-174°C .科学的研究の応用

がん治療法:FGFR阻害剤

2-メチル-1H-ピロロ[2,3-c]ピリジン:誘導体は、がん治療において重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています。 FGFRシグナル伝達経路の異常な活性化は、乳がん、肺がん、前立腺がんを含む様々ながんの進行に関連しています 。これらの誘導体は、がん細胞の増殖、遊走、および浸潤を阻害することができるため、がん治療の有望な候補となっています。

創薬と医薬品化学

2-メチル-1H-ピロロ[2,3-c]ピリジンは、アデニンやグアニンなどのDNA塩基と構造的に類似しているため、創薬においてその有効性が向上しています。抗結核、抗菌、抗真菌、抗炎症、抗マラリア作用を持つ物質に見られます。 化合物への組み込みにより、溶解性、極性、親油性、水素結合能力が向上し、医薬品化学において有利です .

糖尿病の管理

2-メチル-1H-ピロロ[2,3-c]ピリジンを含む化合物は、血糖値を低下させる可能性を示しています。 これは、1型糖尿病、肥満関連糖尿病、心血管疾患などの血漿血糖値の上昇に関与する疾患の予防と治療に役立つ可能性があります .

Safety and Hazards

The safety information for 2-Methyl-1H-pyrrolo[2,3-c]pyridine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

将来の方向性

While specific future directions for 2-Methyl-1H-pyrrolo[2,3-c]pyridine are not mentioned in the search results, research on related compounds suggests potential areas of interest. For instance, pyrrolopyrazine derivatives have shown a range of biological activities, suggesting potential for further exploration in pharmaceutical applications . Similarly, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, indicating potential for development in cancer therapy .

生化学分析

Biochemical Properties

2-Methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between 2-Methyl-1H-pyrrolo[2,3-c]pyridine and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and activation of downstream signaling pathways.

Cellular Effects

The effects of 2-Methyl-1H-pyrrolo[2,3-c]pyridine on cellular processes are profound. This compound has been observed to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells . It exerts its effects by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, 2-Methyl-1H-pyrrolo[2,3-c]pyridine has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation.

Molecular Mechanism

At the molecular level, 2-Methyl-1H-pyrrolo[2,3-c]pyridine exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of kinase activity by binding to the ATP-binding site of target enzymes . This binding prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting the activation of signaling cascades. Furthermore, 2-Methyl-1H-pyrrolo[2,3-c]pyridine has been shown to modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1H-pyrrolo[2,3-c]pyridine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that continuous exposure to 2-Methyl-1H-pyrrolo[2,3-c]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 2-Methyl-1H-pyrrolo[2,3-c]pyridine in animal models vary with dosage. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

2-Methyl-1H-pyrrolo[2,3-c]pyridine is metabolized through several pathways in the body. The primary metabolic pathway involves cytochrome P450-mediated oxidation, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s metabolism is influenced by various factors, including enzyme expression levels and the presence of co-factors.

Transport and Distribution

The transport and distribution of 2-Methyl-1H-pyrrolo[2,3-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, 2-Methyl-1H-pyrrolo[2,3-c]pyridine can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within tissues is influenced by factors such as tissue perfusion and the expression of transporters.

Subcellular Localization

Within cells, 2-Methyl-1H-pyrrolo[2,3-c]pyridine exhibits specific subcellular localization patterns. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biological effects . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments. For instance, phosphorylation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine can enhance its nuclear localization, facilitating its interaction with transcription factors and DNA.

特性

IUPAC Name |

2-methyl-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVMDRQBWSQEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496835 | |

| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-56-9 | |

| Record name | 2-Methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1H-pyrrolo[2,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)